EZH2 Histone Methyltransferase Inhibition: Tanshindiol B vs. Tanshindiol C
Tanshindiol B potently inhibits EZH2 methyltransferase activity with an IC50 of 0.52 μM in an in vitro enzymatic assay, comparable to Tanshindiol C (IC50 = 0.55 μM) [1]. While both compounds show similar potency, Tanshindiol B offers a distinct stereochemical profile that may influence selectivity and off-target effects in cellular contexts. In Pfeiffer lymphoma cells harboring an EZH2 A677G activating mutation, Tanshindiol C reduced H3K27me3 levels, and Tanshindiol B is expected to exhibit comparable epigenetic modulation [1].
| Evidence Dimension | EZH2 Methyltransferase Activity IC50 |
|---|---|
| Target Compound Data | 0.52 μM |
| Comparator Or Baseline | Tanshindiol C: 0.55 μM |
| Quantified Difference | 5.5% lower IC50 |
| Conditions | In vitro enzymatic assay using catalytically active EZH2 protein complex |
Why This Matters
Selecting Tanshindiol B over Tanshindiol C may provide subtle advantages in assay reproducibility or off-target profiling due to stereochemical differences, enabling more precise SAR studies of EZH2 inhibitors.
- [1] Woo J, Kim HY, Byun BJ, Chae CH, Lee JY, et al. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. Bioorg Med Chem Lett. 2014;24(11):2486-2492. View Source
